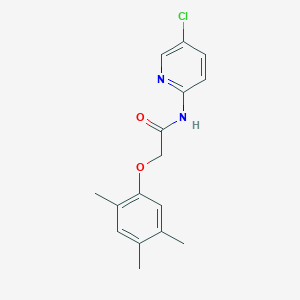

N-(5-chloro-2-pyridinyl)-2-(2,4,5-trimethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-pyridinyl)-2-(2,4,5-trimethylphenoxy)acetamide, commonly known as "Clopyralid," is a selective herbicide that is used for weed control in various crops. It belongs to the pyridine carboxylic acid family of herbicides and is widely used in agriculture and horticulture. Clopyralid is known for its high efficacy against broadleaf weeds, while being safe for grasses and other non-target plants.

Mecanismo De Acción

Clopyralid works by inhibiting the growth of broadleaf weeds by disrupting their normal hormonal balance. It targets the auxin signaling pathway, which is responsible for the growth and development of plants. Clopyralid mimics the natural auxin hormone, causing abnormal growth and development in the weed plants, leading to their eventual death.

Biochemical and Physiological Effects:

Clopyralid has been shown to have minimal impact on non-target plants and animals. It is rapidly metabolized and degraded in soil and water, reducing its impact on the environment. However, it can persist in soil for several months, leading to potential carryover effects on subsequent crops.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Clopyralid is a highly effective herbicide that is widely used in agriculture and horticulture. Its selectivity towards broadleaf weeds makes it a valuable tool for weed control in crops. However, its persistence in soil can lead to carryover effects on subsequent crops, making it important to follow label instructions and rotational guidelines.

Direcciones Futuras

1. Development of new formulations with reduced persistence in soil.

2. Study of the impact of Clopyralid on soil microorganisms and their role in its degradation.

3. Evaluation of the effectiveness of Clopyralid in controlling weed species that are resistant to other herbicides.

4. Investigation of the potential impact of Clopyralid on non-target plants and animals.

5. Development of new herbicides with similar selectivity towards broadleaf weeds but reduced environmental impact.

Métodos De Síntesis

The synthesis of Clopyralid involves a series of chemical reactions that start with the condensation of 2,4,5-trimethylphenol with chloroacetyl chloride to form 2-(2,4,5-trimethylphenoxy)acetyl chloride. This intermediate is then reacted with 5-chloro-2-picoline in the presence of a base to form Clopyralid.

Aplicaciones Científicas De Investigación

Clopyralid has been extensively studied for its weed control efficacy and its impact on non-target plants. It has been used in various field trials to evaluate its effectiveness in controlling weeds in different crops. Clopyralid has also been studied for its environmental fate and impact on soil microorganisms.

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-(2,4,5-trimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-6-12(3)14(7-11(10)2)21-9-16(20)19-15-5-4-13(17)8-18-15/h4-8H,9H2,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGNVQAJMRHDCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OCC(=O)NC2=NC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)

![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)

![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)

![5-allyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5418202.png)

![3-fluoro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5418224.png)

![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)

![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5418241.png)

![4-methyl-N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5418245.png)

![2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5418247.png)